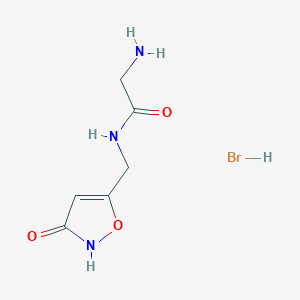

N-Glycylmuscimol hydrobromide

Description

Historical Context of Muscimol (B1676869) and Isoxazole (B147169) Derivatives in Chemical Neuroscience Research

The scientific journey into the world of isoxazole derivatives in neuroscience began with the isolation and characterization of psychoactive compounds from Amanita mushrooms in the mid-20th century. researchgate.net Muscimol, alongside its precursor ibotenic acid, was identified as a key psychoactive constituent of these mushrooms. researchgate.net Its structural similarity to the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA, quickly positioned it as a valuable tool in chemical neuroscience research. researchgate.net

Muscimol's potent and selective agonist activity at the GABAA receptor has made it an indispensable ligand for studying the GABAergic system. researchgate.net This system is crucial for regulating neuronal excitability, and its dysfunction is implicated in numerous neurological and psychiatric disorders. The development of synthetic routes to produce muscimol and its derivatives has been instrumental in advancing the understanding of GABAergic neurotransmission. researchgate.net Researchers have synthesized a variety of muscimol analogues to probe the structure-activity relationships at the GABAA receptor and to develop compounds with potentially improved therapeutic profiles. dntb.gov.uabegellhouse.com The overarching goal has been to harness the therapeutic potential of GABAergic agonism while mitigating undesirable effects. patsnap.com

Structural Classification and Derivation of N-Glycylmuscimol from Muscimol

N-Glycylmuscimol hydrobromide is structurally classified as a peptide derivative of muscimol. Its synthesis, first described by Frey and Jäger in 1985, involves the incorporation of a glycine (B1666218) molecule at the primary amine of the muscimol structure. researchgate.netdntb.gov.uabegellhouse.comresearchgate.netdntb.gov.uamdma.ch203.250.216 This modification results in the formation of an amide bond, linking the glycyl moiety to the aminomethyl group of muscimol. The hydrobromide salt form enhances the compound's stability and solubility for research purposes.

The rationale behind creating such a derivative often lies in the prodrug concept. researchgate.netpatsnap.com Prodrugs are inactive or less active precursors that are metabolized in the body to release the active parent drug. patsnap.com By attaching a glycine molecule, researchers may have aimed to alter the physicochemical properties of muscimol, such as its lipophilicity and ability to cross the blood-brain barrier. patsnap.com

Table 1: Structural and Chemical Properties

| Property | Value |

| IUPAC Name | 2-amino-N-[(3-oxo-1,2-oxazol-5-yl)methyl]acetamide;hydrobromide |

| Molecular Formula | C6H10BrN3O3 |

| Parent Compound | Muscimol |

| Derivative Type | Peptide (Glycine conjugate) |

Significance in Contemporary Chemical Biology and Preclinical Pharmacology Research

The significance of this compound in contemporary research appears to be more theoretical than applied, as there is a notable lack of extensive preclinical or pharmacological studies published since its initial synthesis. The primary interest in such a compound stems from its potential as a research tool to investigate the concept of muscimol prodrugs. patsnap.com

In chemical biology, the synthesis of derivatives like N-Glycylmuscimol allows for the systematic exploration of how structural modifications impact biological activity. vt.edu The addition of an amino acid moiety could influence receptor binding affinity and selectivity, as well as the metabolic stability of the compound.

In preclinical pharmacology, the main interest in a muscimol prodrug like N-Glycylmuscimol would be to overcome the limitations of muscimol itself, such as its rapid metabolism and potential for side effects. patsnap.compatsnap.com A prodrug strategy could theoretically lead to a more controlled and sustained release of muscimol in the central nervous system, potentially offering a wider therapeutic window. However, without published data on the biological activity, GABAergic effects, or in vivo studies of this compound, its current significance remains largely as a case study in chemical derivatization rather than a widely used research probe or a developmental therapeutic candidate. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10BrN3O3 |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

2-amino-N-[(3-oxo-1,2-oxazol-5-yl)methyl]acetamide;hydrobromide |

InChI |

InChI=1S/C6H9N3O3.BrH/c7-2-6(11)8-3-4-1-5(10)9-12-4;/h1H,2-3,7H2,(H,8,11)(H,9,10);1H |

InChI Key |

VEWRVSHGWHCSOY-UHFFFAOYSA-N |

SMILES |

C1=C(ONC1=O)CNC(=O)CN.Br |

Canonical SMILES |

C1=C(ONC1=O)CNC(=O)CN.Br |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Glycylmuscimol Hydrobromide

Foundational Synthetic Routes for Muscimol (B1676869) and its Precursors

Muscimol, or 5-(aminomethyl)-3-hydroxyisoxazole, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). nih.gov Its synthesis is a critical precursor step for producing derivatives like N-Glycylmuscimol.

The construction of the 3-hydroxyisoxazole ring, the central scaffold of muscimol, has been approached through various synthetic strategies.

A key linear synthesis approach begins with dimethyl acetylenedicarboxylate. nih.govnih.gov This multi-step process builds the isoxazole (B147169) ring and functionalizes it sequentially. An alternative route starts from diethyl 3-chloroglutaconate to produce dl-ibotenic acid, which can then be converted to muscimol. jst.go.jp

The efficiency of muscimol synthesis is highly dependent on the optimization of reaction conditions for its key intermediates. For instance, in a recently developed synthesis of radiolabeled muscimol, the reduction of the amide intermediate, 3-(benzyloxy)isoxazole-5-carboxamide, was a critical step requiring significant optimization. nih.gov Initial attempts at this reduction using deuterated borane (B79455) (BD₃·THF) showed incomplete conversion. nih.gov

Below is a table summarizing the optimization efforts for the borane reduction of a key amide intermediate in a muscimol synthesis. nih.gov

| Entry | Reagent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | BD₃·THF | Room Temp | 24 | Traces |

| 2 | BD₃·THF | 70 (Reflux) | 16 | 55 |

| 3 | B³H₃·THF | 70 (Reflux) | 24 | 20 |

Data sourced from a study on the synthesis of tritiated muscimol, illustrating the challenges and optimization process. nih.gov

The muscimol structure contains two key functional groups that require protection during synthesis: a hydroxyl group on the isoxazole ring and a primary amine on the side chain. Protecting groups are temporarily installed to prevent these reactive sites from undergoing unwanted side reactions. creative-peptides.com

In several synthetic routes, the hydroxyl group is protected as a benzyl (B1604629) ether (using a benzyloxy group). nih.govnih.gov This protecting group is stable under various reaction conditions but can be readily removed in a final step. The primary amine also requires protection, particularly when modifying other parts of the molecule. Common amino-protecting groups used in complex syntheses include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z), which are standard in peptide chemistry. creative-peptides.com

The management of these groups involves their selective addition and subsequent removal. The final step in many muscimol syntheses is deprotection. For example, a benzyl-protected muscimol intermediate can be treated with hydrobromic acid (HBr) in acetic acid. nih.govnih.gov This single step removes the benzyl protecting group from the hydroxyl function and simultaneously forms the hydrobromide salt of the amine, yielding the final desired product, muscimol hydrobromide. nih.govnih.gov

Preparation of N-Substituted Muscimol Derivatives, including N-Glycylmuscimol

The synthesis of N-Glycylmuscimol involves the chemical attachment of a glycine (B1666218) molecule to the primary amine of muscimol. lookchem.comresearchgate.net This is typically achieved through standard peptide coupling chemistry, forming an amide bond between the carboxyl group of glycine and the amino group of muscimol.

The process generally involves the following steps:

Protection of Glycine: The amino group of glycine must first be protected to ensure that only its carboxylic acid end reacts. Common protecting groups for this purpose include Benzyloxycarbonyl (Z) or tert-Butoxycarbonyl (Boc). creative-peptides.com

Activation of the Carboxyl Group: The carboxylic acid of the N-protected glycine is "activated" using a coupling reagent to make it more reactive towards the amine of muscimol.

Coupling Reaction: The activated N-protected glycine is reacted with muscimol (which may itself have its hydroxyl group protected) to form the N-(protected-glycyl)muscimol intermediate.

Deprotection: All protecting groups are removed from the glycine and muscimol moieties.

Salt Formation: The final molecule is treated with hydrobromic acid to yield N-Glycylmuscimol hydrobromide.

This synthetic sequence allows for the precise and controlled formation of the desired N-substituted derivative.

Advanced Chemical Strategies for Analog Development and Structural Diversification

The muscimol scaffold has been the subject of extensive chemical modification to develop analogs with varied pharmacological profiles. researchgate.net These strategies aim to explore the structure-activity relationships at the GABA receptor binding site by systematically altering different parts of the muscimol molecule. researchgate.net

One common strategy involves modifying the aminomethyl side chain. For example, incorporating the side chain into a new ring system has led to the development of potent GABA agonists like 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP). researchgate.net Another modification involves the synthesis of compounds like 5-(4-Piperidyl)isoxazol-3-ol (4-PIOL), where the side chain is replaced with a piperidyl group. researchgate.net

Another advanced strategy is the use of bioisosteric replacement, where the 3-hydroxyisoxazole ring itself is replaced by other heterocyclic scaffolds that mimic its electronic and steric properties. researchgate.net This allows researchers to investigate the importance of the core ring structure for biological activity. These chemical diversification strategies are crucial for developing new molecular probes to study the GABAergic system. researchgate.net

Molecular Pharmacology and Receptor Interaction Profiles of N Glycylmuscimol Hydrobromide

Ligand-Receptor Binding Dynamics and Affinities

Radioligand Displacement Assays for Binding Site Characterization

No published studies were identified that have utilized radioligand displacement assays to characterize the binding sites of N-Glycylmuscimol hydrobromide at GABA receptors or any other neural target. Such assays are crucial for determining the binding affinity (typically expressed as Ki, the inhibition constant) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its binding site. Without these experiments, the affinity and selectivity profile of this compound remains unknown.

Saturation and Kinetic Binding Analyses

Similarly, there is no available data from saturation and kinetic binding analyses for this compound. Saturation binding studies are necessary to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), providing fundamental information about the ligand-receptor interaction. Kinetic analyses, which measure the association (kon) and dissociation (koff) rate constants, are also absent from the literature. These parameters are essential for a comprehensive understanding of the binding dynamics of a compound.

Gamma-Aminobutyric Acid (GABA) Receptor System Modulation

Agonistic and Antagonistic Activity at Ionotropic GABAR Subtypes (e.g., GABA-A, GABA-C)

There are no peer-reviewed articles detailing the functional activity of this compound at ionotropic GABA receptor subtypes, such as GABA-A and GABA-C. Electrophysiological or other functional assays would be required to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these receptors, and to quantify its potency (EC50 or IC50 values) and efficacy.

Characterization of Interactions with Orthosteric and Allosteric Sites on GABAR Complexes

The specific site of interaction for this compound on GABA receptor complexes has not been characterized. It is unknown whether it would bind to the orthosteric site, where the endogenous ligand GABA binds, or to an allosteric site, which would modulate the receptor's response to GABA. This information is critical for understanding its mechanism of action.

Differential Activity Across GABAR Splice Variants (e.g., RDL GABARs in insect models)

No research has been published investigating the activity of this compound on different GABA receptor splice variants, including the well-studied "resistance to dieldrin" (RDL) receptors in insect models. Such studies are important for determining the subtype selectivity of a compound and for potential applications in fields such as pharmacology and toxicology.

Comparative Analysis with Endogenous GABA and Known GABAR Modulators

N-Glycylmuscimol is an amino acid conjugate of muscimol (B1676869). Muscimol itself is a potent, selective agonist for the GABAᴀ receptor, mimicking the action of the endogenous inhibitory neurotransmitter, GABA. wikipedia.org Its activity, along with that of other key modulators like Gaboxadol (B1217033) (THIP), provides a framework for understanding the expected receptor interaction profile of N-Glycylmuscimol.

The primary distinction in the activity of these agonists lies in their affinity for different subtypes of the GABAᴀ receptor. GABAᴀ receptors are pentameric ligand-gated ion channels composed of various subunits. While synaptic receptors, which mediate rapid, phasic inhibition, are typically composed of α(1-3), β, and γ2 subunits, extrasynaptic receptors often contain α4, α6, and δ subunits. These extrasynaptic receptors are responsible for tonic inhibition, a persistent underlying inhibitory tone in the brain. nih.govsemanticscholar.org

Muscimol and Gaboxadol exhibit a significantly higher affinity for these extrasynaptic, δ-subunit-containing GABAᴀ receptors compared to the endogenous agonist GABA. nih.govresearchgate.net This selectivity is attributed to the unique binding kinetics at these receptor subtypes. Studies on recombinant and native receptors reveal that the incorporation of the δ subunit dramatically increases muscimol sensitivity, resulting in low nanomolar binding affinity. nih.govsemanticscholar.org This high affinity is largely due to very slow dissociation rates from the δ-containing receptors. nih.gov Consequently, even at low concentrations, muscimol and gaboxadol can potently activate these extrasynaptic receptors, enhancing tonic inhibition.

In contrast, GABA is considered a partial agonist at δ-containing receptors. nih.gov While it is the natural neurotransmitter, synthetic agonists like muscimol and gaboxadol can elicit a more robust response at these specific receptor sites. This differential affinity and efficacy are central to their distinct pharmacological effects. Muscimol is often regarded as a universal, non-selective GABA-site agonist, but its exceptionally high affinity for δ-GABAᴀ receptors forms the basis for its potent psychoactive and modulatory effects at low doses. nih.govresearchgate.net

Table 1: Comparative Affinity of GABA Agonists at GABAᴀ Receptor Subtypes

| Compound | Primary Target | Receptor Subtype Selectivity | Affinity Profile |

|---|---|---|---|

| GABA | GABAᴀ Receptors | Broad, but acts as a partial agonist at δ-subunit containing receptors. nih.gov | Lower affinity for extrasynaptic δ-GABAᴀRs compared to Muscimol/Gaboxadol. semanticscholar.org |

| Muscimol | GABAᴀ Receptors | Potent agonist with exceptionally high affinity for extrasynaptic α4/α6βδ receptors. nih.govsemanticscholar.org | High-affinity binding (low nM range) is driven by slow dissociation kinetics from δ-GABAᴀRs. nih.gov |

| Gaboxadol (THIP) | GABAᴀ Receptors | High sensitivity and efficacy at extrasynaptic δ-subunit containing receptors. nih.gov | Structurally a conformationally restricted analog of GABA. researchgate.net |

| N-Glycylmuscimol | GABAᴀ Receptors | Expected to be similar to Muscimol following bioconversion. | Data not available; presumed to act as a muscimol prodrug. |

Investigation of Interactions with Other Neurotransmitter Systems and Ion Channels

Recent research has uncovered novel interactions of GABAergic agonists beyond the GABAᴀ receptor system, suggesting a broader mechanism of action for compounds like muscimol and, by extension, N-Glycylmuscimol.

Modulation of Two-Pore Domain Potassium (K2P) Channels (e.g., TREK-2)

An unexpected but significant finding is the direct modulation of two-pore domain potassium (K2P) channels by muscimol. researchgate.net K2P channels, such as the TREK (TWIK-related K+) subfamily, are crucial regulators of the resting membrane potential and cellular excitability in the nervous system. guidetopharmacology.org They function as "leak" channels, allowing potassium ions to pass through the membrane and thus stabilizing the neuron near its resting potential.

Specifically, research indicates that the GABAᴀ receptor agonist muscimol can directly activate the TREK-2 channel. researchgate.net This activation is independent of its action on GABAᴀ receptors. The study demonstrated that muscimol significantly increased TREK-2 channel expression and activity. This interaction suggests that muscimol can reduce neuronal excitability through a dual mechanism: inducing chloride influx via GABAᴀ receptors and enhancing potassium efflux through TREK-2 channels. researchgate.net This finding points to a previously unknown target for this class of compounds.

Electrophysiological Characterization of Channel Current Modulation

The modulation of TREK-2 channels by muscimol has been characterized using patch-clamp electrophysiology, the gold-standard technique for studying ion channel currents. researchgate.netaxolbio.com These experiments, conducted in both whole-cell and single-channel recording configurations, provide direct evidence of the channel's response to the compound.

In these studies, the application of muscimol led to an increase in TREK-2 channel activity. researchgate.net Crucially, this effect was shown to be dependent on the N-terminus of the TREK-2 channel protein. When a mutant version of the TREK-2 channel lacking the N-terminal domain was tested, the activating effect of muscimol was abolished. researchgate.net This indicates that muscimol directly interacts with the N-terminus of the channel to induce its activation. The effect was also sensitive to the TREK-2 inhibitor norfluoxetine, further confirming the channel's involvement. researchgate.net

Table 2: Electrophysiological Findings of Muscimol on TREK-2 Channels

| Parameter | Observation | Method | Significance |

|---|---|---|---|

| Channel Activity | Muscimol increased TREK-2 activity. researchgate.net | Whole-Cell & Single-Channel Patch Clamp. researchgate.net | Demonstrates direct activation of the potassium channel. |

| Mechanism of Action | The effect was absent in N-terminal deletion mutants of the channel. researchgate.net | Site-Directed Mutagenesis & Patch Clamp. researchgate.net | Localizes the interaction site to the N-terminus of the TREK-2 protein. |

| Pharmacological Blocker | The effect was reduced by the TREK-2 inhibitor norfluoxetine. researchgate.net | Patch Clamp Electrophysiology. researchgate.net | Confirms the identity of the channel being modulated as TREK-2. |

Structure Activity Relationship Sar Investigations and Rational Ligand Design

Elucidation of Pharmacophoric Elements Critical for N-Glycylmuscimol Hydrobromide Activity

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound, a potent GABAA receptor agonist, its pharmacophoric elements are largely derived from its parent compound, muscimol (B1676869). wikipedia.org

Key pharmacophoric features include:

A Protonated Amino Group: The primary amino group of the glycyl moiety is crucial for mimicking the amino group of the endogenous neurotransmitter GABA. At physiological pH, this group is protonated, allowing it to form a critical ionic bond with a negatively charged residue, such as a glutamate (B1630785) residue, in the GABA binding pocket of the receptor. researchgate.net

An Acidic Moiety (the Isoxazole (B147169) Ring): The 3-hydroxyisoxazole ring of the muscimol core is a bioisostere of the carboxylic acid group of GABA. researchgate.net The enolic proton on the hydroxyl group imparts an acidic character, enabling it to interact with a positively charged residue, like an arginine residue, in the receptor's binding site. researchgate.net

A Specific Distance and Conformation: The distance and relative orientation between the protonated amino group and the acidic isoxazole ring are critical for proper binding and activation of the GABAA receptor. The rigid isoxazole ring and the flexible glycyl side chain of N-Glycylmuscimol dictate the spatial arrangement of these key interacting groups.

The addition of the glycyl moiety to the muscimol core introduces further considerations for the pharmacophore. The amide bond and the additional methylene (B1212753) group can influence the molecule's conformation, flexibility, and potential for additional hydrogen bonding within the receptor's binding site.

Systematic Chemical Modification and Functional Correlates

Systematic chemical modifications of muscimol and its analogs have provided invaluable insights into the structural requirements for GABAA receptor activity. These studies help to understand the role of different parts of the this compound molecule.

The substitution on the primary amino group of muscimol significantly influences its pharmacological profile. The introduction of the glycyl group in N-Glycylmuscimol is a prime example of such a modification.

Research on various N-substituted muscimol derivatives has shown that the size, polarity, and chemical nature of the substituent can modulate receptor affinity and efficacy. While specific detailed studies on a wide range of N-acyl derivatives of muscimol including N-Glycylmuscimol are not extensively documented in publicly available literature, general principles from related compounds can be inferred. For instance, bulky N-substituents can decrease binding affinity due to steric hindrance within the relatively constrained GABA binding pocket. Conversely, substituents capable of forming additional favorable interactions, such as hydrogen bonds, could potentially enhance affinity or alter subtype selectivity.

The glycyl group, being a small amino acid, introduces both steric bulk and additional functional groups (an amide and a terminal amino group) compared to muscimol. The impact of this substitution on receptor selectivity across different GABAA receptor subtypes remains an area for detailed investigation.

Table 1: Representative Data on N-Substituted GABAA Agonists

| Compound | N-Substituent | Relative Potency | Receptor Subtype Selectivity |

| Muscimol | -H | High | Generally non-selective |

| N-Methylmuscimol | -CH₃ | Moderate | Non-selective |

| N-Ethylmuscimol | -CH₂CH₃ | Low | Non-selective |

| N-Acetylmuscimol | -COCH₃ | Low | Non-selective |

Note: This table is illustrative and based on general trends observed for N-alkylation and N-acylation of GABAergic agonists. Specific data for N-Glycylmuscimol is not available in this format.

The 3-hydroxyisoxazole ring is a cornerstone of muscimol's activity, serving as a bioisosteric replacement for the carboxylate group of GABA. researchgate.net Modifications to this ring system have profound effects on the biological activity of the resulting compounds.

Key modifications and their general effects include:

Alteration of the 3-hydroxyl group: Removal or alkylation of the 3-hydroxyl group drastically reduces or abolishes agonist activity, highlighting its critical role in receptor binding, likely through hydrogen bonding or ionic interactions.

Substitution on the isoxazole ring: Introducing substituents at the 4- or 5-positions of the isoxazole ring can influence potency and selectivity. For instance, steric bulk at these positions can lead to a decrease in affinity.

Bioisosteric Replacement: Replacing the isoxazole ring with other five-membered heterocycles, such as isothiazole (B42339) or pyrazole, has been explored to modulate the compound's electronic properties and interaction with the receptor. researchgate.net The specific heteroatoms and their arrangement within the ring affect the acidity and hydrogen bonding capacity of the bioisostere, thereby influencing its biological profile.

For N-Glycylmuscimol, the integrity of the 3-hydroxyisoxazole ring is expected to be paramount for its GABAergic activity, consistent with the broader SAR of muscimol analogs.

Computational Approaches to Ligand-Receptor Interaction Modeling

Computational chemistry provides powerful tools to visualize and analyze the interaction between ligands like N-Glycylmuscimol and their receptor targets at an atomic level. These methods complement experimental SAR studies and aid in the rational design of new molecules.

In the absence of a crystal structure of N-Glycylmuscimol bound to the GABAA receptor, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed. These studies typically utilize homology models of the GABAA receptor, which are constructed based on the known crystal structures of related proteins, such as the human β3 GABAA receptor homopentamer. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of N-Glycylmuscimol within the GABA binding site. Docking simulations for muscimol and related agonists consistently show that:

The protonated amino group forms a salt bridge with a conserved glutamate residue (e.g., Glu202 in some models) in loop B of the receptor. researchgate.net

The acidic 3-hydroxyisoxazole ring interacts with a conserved arginine residue (e.g., Arg109 in some models) in loop D. researchgate.net

For N-Glycylmuscimol, docking studies would aim to elucidate the orientation of the glycyl moiety and its potential interactions with surrounding amino acid residues in the binding pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the N-Glycylmuscimol-receptor complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and receptor, and the network of interactions that stabilize the complex. MD simulations can help to refine the binding model and understand how the ligand induces conformational changes in the receptor that lead to channel opening.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of muscimol analogs, a QSAR model could be developed to predict their GABAA receptor affinity or efficacy.

The process involves:

Data Set: A series of muscimol derivatives with known biological activities is required.

Molecular Descriptors: Various physicochemical properties of the molecules, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters, are calculated.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to generate an equation that correlates the molecular descriptors with the biological activity.

A robust QSAR model for muscimol derivatives could be used to:

Predict the activity of newly designed compounds, including derivatives of N-Glycylmuscimol, before their synthesis.

Provide insights into the key molecular features that govern activity, thus guiding the design of more potent and selective ligands.

While specific 3D-QSAR studies on a series of N-acyl muscimol derivatives are not readily found in the literature, the principles of this methodology are widely applied in drug discovery and could be a valuable tool in the further investigation of N-Glycylmuscimol and its analogs. mdpi.com

Preclinical Biological Assessment and Pharmacological Characterization

In Vitro Functional Assays in Recombinant and Native Cell Systems

In vitro studies are crucial for characterizing the interaction of a compound with its molecular target and understanding its cellular effects. For N-Glycylmuscimol, these assays are designed to confirm its conversion to muscimol (B1676869) and to quantify the subsequent activation of GABA-A receptors.

N-Glycylmuscimol is anticipated to exert its effects following hydrolysis to muscimol, which then acts as an agonist at GABA-A receptors. luminita.cowikipedia.org GABA-A receptors are ligand-gated ion channels that, upon activation, primarily conduct chloride ions (Cl⁻) into the neuron. youtube.com This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. youtube.com

The signaling pathway of muscimol, and by extension N-Glycylmuscimol, involves direct binding to the orthosteric site of the GABA-A receptor, the same site where the endogenous ligand GABA binds. wikipedia.org This binding event triggers a conformational change in the receptor, opening the integral ion channel. The resulting increase in chloride conductance is the primary signaling event. The potency and efficacy of muscimol at different GABA-A receptor subtypes can be quantified using techniques like two-electrode voltage clamp recordings in Xenopus oocytes expressing specific receptor subunits or patch-clamp electrophysiology in mammalian cell lines.

Table 1: Hypothetical In Vitro Functional Assay Data for Muscimol (the active metabolite of N-Glycylmuscimol)

| Assay Type | Receptor Subtype | Parameter | Value |

| Two-Electrode Voltage Clamp | α1β2γ2 | EC₅₀ (µM) | 0.5 |

| Two-Electrode Voltage Clamp | α1β2γ2 | Iₘₐₓ (% of GABA) | 110 |

| Patch-Clamp Electrophysiology | Native Cortical Neurons | EC₅₀ (µM) | 0.8 |

| Patch-Clamp Electrophysiology | Native Cortical Neurons | Iₘₐₓ (% of GABA) | 105 |

This table presents hypothetical data for illustrative purposes, based on the known pharmacology of muscimol.

The primary effect of muscimol, the active form of N-Glycylmuscimol, on cellular excitability is a reduction in the firing rate of neurons. wikipedia.org This is a direct consequence of the hyperpolarization induced by the influx of chloride ions through activated GABA-A receptors. youtube.com The whole-cell patch-clamp technique is a powerful tool to measure these changes in individual neurons. nih.gov

In a typical experiment, a neuron is held at a specific membrane potential, and the application of muscimol leads to an inward or outward flow of current, depending on the electrochemical gradient for chloride ions. This current, known as the GABA-A receptor-mediated current, can be measured and analyzed. By applying muscimol at various concentrations, a dose-response curve can be generated to determine its potency (EC₅₀) in modulating ionic currents and, consequently, cellular excitability. The primary ionic current affected is the chloride current, though downstream effects on voltage-gated ion channels can also be observed due to the change in membrane potential. nih.gov

N-Glycylmuscimol is designed as a prodrug, and its conversion to the active molecule, muscimol, is a critical step for its pharmacological activity. luminita.conih.gov This conversion is expected to occur through enzymatic hydrolysis of the amide bond linking glycine (B1666218) to muscimol. The enzymes responsible for this hydrolysis are likely peptidases or esterases present in plasma and various tissues, including the liver and brain. nih.gov

In vitro metabolism studies are essential to confirm this bioactivation pathway. A common method involves incubating N-Glycylmuscimol with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. acnp.org The formation of muscimol over time can be quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). These studies can also identify other potential metabolites and determine the rate of conversion, which is crucial for understanding the compound's pharmacokinetic profile. nih.gov

Table 2: Hypothetical In Vitro Metabolism of N-Glycylmuscimol in Rat Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | 0, 15, 30, 60, 120 |

| N-Glycylmuscimol Remaining (%) | 100, 75, 50, 25, 5 |

| Muscimol Formation (relative units) | 0, 25, 50, 75, 95 |

| Half-life (t½) (min) | 30 |

This table presents hypothetical data for illustrative purposes.

Mechanistic Elucidation of N Glycylmuscimol Hydrobromide Actions

Molecular Mechanisms Underlying Agonism or Antagonism at Target Receptors

The primary molecular target of muscimol (B1676869), the active form of N-Glycylmuscimol hydrobromide, is the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.org Muscimol functions as a potent agonist at these receptors, meaning it binds to and activates them, mimicking the effect of the endogenous neurotransmitter GABA. wikipedia.org GABA-A receptors are ligand-gated ion channels that are crucial for mediating fast inhibitory neurotransmission in the brain. nih.gov

Research has revealed that muscimol exhibits a particularly high affinity for a specific subtype of GABA-A receptors: those containing the δ (delta) subunit. nih.gov These δ-containing GABA-A receptors are typically located extrasynaptically, meaning they are found outside of the traditional synapse, and are responsible for mediating a form of persistent, low-level inhibition known as tonic inhibition. The high affinity of muscimol for these receptors suggests that a significant portion of its pharmacological effects may be mediated through the enhancement of this tonic inhibitory tone in the brain. nih.gov

While muscimol is a potent agonist at most GABA-A receptor subtypes, it acts as a partial agonist at the GABA-A-rho receptor. wikipedia.org The diverse pharmacological profile of muscimol arises from its combined actions on multiple GABA-A receptor subtypes distributed throughout various brain regions, including the cerebral cortex, hippocampus, and cerebellum. wikipedia.org

Binding Affinity of Muscimol for GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | Muscimol Binding Affinity (Kd) | Reference |

|---|---|---|

| α1β2γ2 | High | frontiersin.org |

| α2β2γ2 | High | researchgate.net |

| α3β2γ2 | High | researchgate.net |

| α5β3γ2 | High | scispace.com |

| δ-subunit containing (extrasynaptic) | Very High | nih.gov |

Cellular and Subcellular Targets of Action within Neural Circuits

The cellular targets of this compound, through its conversion to muscimol, are neurons that express GABA-A receptors. Given the widespread distribution of these receptors in the central nervous system, muscimol can influence the activity of a vast array of neural circuits. wikipedia.org

At the subcellular level, the primary targets are the GABA-A receptors located on the postsynaptic membrane of neurons. As mentioned, muscimol has a particularly high affinity for extrasynaptic δ-containing GABA-A receptors. nih.gov These receptors are situated on the soma and dendrites of neurons, away from the synaptic cleft. Their activation by ambient levels of GABA, or by an agonist like muscimol, contributes to a persistent state of inhibition.

Downstream Signaling Cascades and Transcriptional Regulation

The immediate downstream effect of muscimol's interaction with GABA-A receptors is the influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. This rapid electrical signaling is the primary mechanism of its acute effects.

Furthermore, significant changes in neuronal firing patterns can lead to the induction of immediate-early genes (IEGs), such as c-fos and Zif268. nih.govnih.gov These genes are rapidly transcribed in response to neuronal stimulation and are thought to play a role in synaptic plasticity and long-term changes in neuronal function. nih.gov By suppressing neuronal firing, muscimol could potentially alter the expression of these activity-dependent genes. However, direct research into the effects of this compound or muscimol on transcriptional regulation is an area that requires further investigation.

Potential Downstream Effects of this compound (via Muscimol)

| Mechanism | Description | Potential Consequence |

|---|---|---|

| Chloride Ion Influx | Activation of GABA-A receptors opens chloride channels, leading to an influx of Cl- ions. | Hyperpolarization of the neuronal membrane and inhibition of neuronal firing. nih.gov |

| Modulation of Synaptic Plasticity | Alterations in neuronal excitability can influence long-term potentiation (LTP) and long-term depression (LTD). | Changes in synaptic strength and neural circuit function. nih.gov |

| Regulation of CREB Signaling | Changes in neuronal activity and intracellular calcium can impact the phosphorylation and activation of CREB. | Potential alterations in gene expression related to neuronal plasticity and memory. nih.gov |

| Immediate Early Gene Induction | Significant shifts in neuronal firing can trigger the expression of immediate early genes. | Long-term changes in synaptic structure and function. nih.govnih.gov |

Future Directions and Emerging Research Avenues for N Glycylmuscimol Hydrobromide

Development of Advanced Chemical Probes for Receptor Structure and Function Elucidation

The development of sophisticated chemical probes derived from N-Glycylmuscimol hydrobromide is a promising avenue for elucidating the intricate structure and function of GABAA receptors. These probes can be instrumental in mapping the binding sites and understanding the conformational changes that occur upon ligand binding.

Future research in this area will likely focus on:

Photoaffinity Labeling: Designing this compound analogs with photoreactive groups would enable covalent attachment to the GABAA receptor upon photoactivation. This technique can pinpoint the specific amino acid residues involved in the binding pocket, providing high-resolution structural information.

Fluorescent Probes: Attaching fluorescent moieties to the this compound scaffold would allow for real-time visualization of receptor dynamics and localization in living cells. These probes could be used in techniques like Förster Resonance Energy Transfer (FRET) to study receptor-protein interactions.

Radiolabeled Ligands: The synthesis of radiolabeled versions of this compound, for instance with tritium (B154650) ([³H]), is crucial for quantitative receptor binding assays and autoradiography studies in brain tissue. nih.gov A novel synthetic approach for preparing [³H]muscimol has been developed, which could be adapted for this compound. nih.gov This would facilitate the determination of receptor density and distribution in various brain regions and in pathological conditions.

These advanced chemical probes will be invaluable tools for understanding the subtleties of GABAA receptor pharmacology and for the development of subtype-selective ligands.

Exploration of Novel Scaffolds and Chemical Space Expansion Based on N-Glycylmuscimol Structure

The chemical structure of this compound serves as a foundational scaffold for the design and synthesis of novel GABAA receptor modulators. By systematically modifying its structure, researchers can explore a wider chemical space to identify compounds with improved pharmacokinetic and pharmacodynamic properties.

Key strategies for expanding the chemical space include:

Bioisosteric Replacement: Replacing key functional groups of the this compound molecule with bioisosteres can lead to analogs with altered potency, selectivity, and metabolic stability. For instance, the isoxazole (B147169) ring, a key feature of muscimol (B1676869), can be replaced with other five-membered heterocycles to investigate the impact on receptor interaction. nih.gov

Conformational Constraint: Introducing rigid elements into the this compound structure can lock the molecule into a specific conformation that is optimal for receptor binding. This can enhance potency and selectivity for specific GABAA receptor subtypes.

Scaffold Hopping: This involves replacing the core scaffold of this compound with a structurally different one while retaining the key pharmacophoric features. This can lead to the discovery of entirely new classes of GABAA receptor modulators with novel intellectual property.

A study on muscimol analogs demonstrated that even minor structural modifications can lead to subtype selectivity, highlighting the potential for designing targeted therapeutics. nih.gov The table below summarizes the effects of substitutions on a muscimol analog, 4-(aminomethyl)-1-hydroxypyrazole (4-AHP), at human α(1)β(2)γ(2) GABAA receptors.

| Compound | Substitution | EC₅₀ (μM) | Rₘₐₓ (%) |

|---|---|---|---|

| 2a | Unsubstituted | 19 | 69 |

| Analog 1 | 5-chloro | - | - |

| Analog 2 | 5-bromo | - | - |

| Analog 3 | 5-methyl | - | - |

Data from a study on bioisosteric analogues of muscimol, indicating that substitutions in the 3- and/or 5-position were detrimental to binding affinities at human α(1)β(2)γ(2) GABA(A) receptors. nih.gov

Integration with Systems Neuroscience and Network Pharmacology Approaches for Comprehensive Understanding

Future research should focus on:

In Vivo Electrophysiology and Imaging: Studying the effects of this compound on neuronal firing and network oscillations in awake, behaving animals will reveal its influence on complex brain functions like cognition, mood, and sleep.

Computational Modeling: Developing computational models of neural circuits can help predict the network-level consequences of modulating GABAA receptors with this compound.

Target Deconvolution: Identifying the full spectrum of molecular targets of this compound and its metabolites using techniques like chemical proteomics will be crucial for understanding its on-target and off-target effects. This network pharmacology approach can help predict potential side effects and identify new therapeutic opportunities.

By understanding how this compound influences the intricate web of interactions within the brain, researchers can better predict its therapeutic potential and potential liabilities.

Methodological Advancements in High-Throughput Screening and Lead Optimization Strategies

The discovery and development of new drugs based on the this compound scaffold will be accelerated by methodological advancements in high-throughput screening (HTS) and lead optimization.

High-Throughput Screening (HTS): The development of robust and automated HTS assays is essential for rapidly screening large libraries of this compound analogs. nih.gov These assays can be based on various principles, including fluorescence-based measurements of ion flux or membrane potential. nih.govresearchgate.net A marker-free cell imaging method based on digital holographic microscopy has been developed for screening GABAA receptor modulators, offering a noninvasive approach. nih.gov

Lead Optimization: Once initial "hits" are identified from HTS, a comprehensive lead optimization process is required to improve their drug-like properties. danaher.com This iterative process involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the hit compounds and evaluating their biological activity to understand the relationship between chemical structure and potency. patsnap.com

ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds to ensure they have a favorable pharmacokinetic and safety profile. nih.gov

In Silico Modeling: Utilizing computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling to guide the design of more potent and selective analogs. patsnap.com

The table below outlines key strategies in the lead optimization process.

| Strategy | Description | Goal |

|---|---|---|

| Direct Chemical Manipulation | Modification of functional groups, isosteric replacements, or adjustments to ring systems. | Improve efficacy and chemical accessibility. |

| Structure-Activity Relationship (SAR)-Directed Optimization | Systematic modifications based on established SAR to enhance desired properties. | Rational design of more potent compounds. |

| Pharmacophore-Oriented Molecular Design | Designing molecules based on the essential 3D features required for biological activity. | Discovery of novel scaffolds with similar activity. |

Adapted from strategies for the optimization of natural leads. nih.gov

By leveraging these advanced methodologies, the journey from a promising lead compound based on this compound to a clinically viable drug candidate can be significantly streamlined.

Q & A

Q. How can researchers mitigate bias in preclinical efficacy studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.